Metolachlor-d6
CAS No.: 1219803-97-0
Cat. No.: VC0132215
Molecular Formula: C15H22ClNO2
Molecular Weight: 289.833
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219803-97-0 |
---|---|
Molecular Formula | C15H22ClNO2 |
Molecular Weight | 289.833 |
IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide |
Standard InChI | InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D |
Standard InChI Key | WVQBLGZPHOPPFO-XCPSXBTFSA-N |
SMILES | CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Metolachlor-d6 retains the basic structure of metolachlor with the critical difference being the replacement of six hydrogen atoms with deuterium atoms in the propyl group. This strategic isotopic substitution creates a compound that behaves chemically similar to metolachlor but can be distinguished through various analytical techniques such as mass spectrometry .
Physical and Chemical Properties
Metolachlor-d6 possesses several defined physical and chemical characteristics that are important for its applications in research and analytical chemistry. The compound is characterized by the following properties:
Property | Value |
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CAS Number | 1219803-97-0 |
Molecular Formula | C₁₅H₁₆D₆ClNO₂ |
Molecular Weight | 289.83 g/mol |
XLogP3 | 3.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 6 |
The compound exhibits moderate lipophilicity with an XLogP3 value of 3.1, which influences its distribution in biological systems and environmental matrices . Like its parent compound, Metolachlor-d6 contains a chlorine atom, nitrogen, and oxygen functional groups that contribute to its chemical reactivity and binding properties.
Applications of Metolachlor-d6
Research and Development
In chemical research and development, Metolachlor-d6 serves as an invaluable tool for studying reaction mechanisms and pathways. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the molecule through complex chemical reactions with high specificity . This capability is particularly beneficial when investigating novel synthetic routes or optimizing existing processes involving chloroacetanilide compounds.
Isotopic Labeling Studies
One of the primary applications of Metolachlor-d6 is in isotopic labeling studies. The deuterium atoms act as stable isotopic markers that can be detected through various analytical techniques, especially mass spectrometry. This property makes the compound exceptionally useful for:
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Tracing metabolic transformations of herbicides in plants and animals
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Identifying intermediates in degradation pathways
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Elucidating reaction mechanisms in complex organic synthesis
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Quantifying the parent compound in environmental and biological samples
The deuterated nature of the compound allows researchers to differentiate between the administered compound and naturally occurring substances, providing clear insights into biochemical and environmental processes.
Environmental Analysis and Testing
Relationship to Metolachlor
Metolachlor-d6 is derived from metolachlor, which is a chiral herbicide consisting of four stereoisomers . The parent compound, metolachlor, works by inhibiting very-long-chain fatty acid synthesis in susceptible plants, preventing cell division and ultimately leading to plant death. Research has shown that metolachlor can inhibit various plant enzymes, including protoporphyrinogen oxidase (PPO), which is critical for chlorophyll biosynthesis .
Studies have demonstrated that metolachlor can significantly alter diatom community structure even at low concentrations in natural streams, with certain species showing particular sensitivity to the herbicide . The deuterated form maintains these biological properties while providing the additional benefits of isotopic labeling for research purposes.
Research Findings
Toxicological Studies
While specific toxicological data for Metolachlor-d6 is limited in the available research, studies on the parent compound provide valuable context. Metolachlor has been found to inhibit PPO activity in rice seedlings, which negatively impacts growth . In aquatic environments, even concentrations as low as 5 μg/L of metolachlor can significantly alter diatom community composition .
Research has shown that certain compounds can function as safeners, protecting crops from metolachlor injury. Compounds labeled as 2k and 4k have demonstrated excellent herbicide safener activities, increasing plant height in rice seedlings and effectively countering the growth inhibition caused by metolachlor .
Environmental Fate
The deuterated nature of Metolachlor-d6 makes it particularly valuable for studying the environmental fate of metolachlor. In studies examining the impact of metolachlor on aquatic ecosystems, researchers have observed that the herbicide can cause abnormal forms of diatom frustules, with the frequency of these deformities increasing with metolachlor concentration .
EC50 values (the concentration at which 50% of the maximum effect is observed) for growth inhibition have been estimated at 2962 and 1880 μg/L metolachlor for the diatom species Surirella angusta and Achnanthidium minutissimum, respectively . Such precise quantification studies are enhanced through the use of deuterated standards like Metolachlor-d6.
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